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Compound of Interest

Compound Name: Drofenine

Cat. No.: B1670948

An In-depth Technical Guide to the Properties of Drofenine Free Base versus its Hydrochloride
Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties
of Drofenine free base and its hydrochloride salt. The information is intended to assist
researchers, scientists, and drug development professionals in understanding the key
characteristics of these two forms of the active pharmaceutical ingredient (AP1). This document
summarizes available quantitative data, outlines detailed experimental protocols for key
characterization experiments, and visualizes the known signaling pathways of Drofenine.

Physicochemical Properties

The conversion of a free base to a salt form is a common strategy in drug development to
enhance properties such as solubility and stability.[1] The following tables summarize the
available physicochemical data for both Drofenine free base and its hydrochloride salt. It is
important to note that experimental data for the free base is limited in the publicly available
literature.

Table 1: General Physicochemical Properties
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Property

Drofenine Free Base

Drofenine Hydrochloride

Chemical Formula

C20H31NO2[2]

C20H32CINO2[3]

Molecular Weight 317.47 g/mol [2] 353.93 g/mol [3]
CAS Number 1679-76-1[2] 548-66-3[3]
Not specified (likely an oil or ] . )
Appearance . White to off-white solid[4]
solid)
pKa (Predicted) 9.21+0.25 Not applicable

Table 2: Solubility Data

Solvent Drofenine Free Base Drofenine Hydrochloride

Not experimentally determined
Water > 33.3 mg/mL[4]

(expected to be low)
DMSO Soluble =75 mg/mL[4], 71 mg/mL][5]

] ] ~0.5 mg/mL (in a solution with
Ethanol Not experimentally determined
DMF)

DMF Not experimentally determined  ~1 mg/mL

Table 3: Thermal Properties

Property Drofenine Free Base Drofenine Hydrochloride
Melting Point Not experimentally determined 145-147 °C
Boiling Point 158 °C at 0.15 Torr (Predicted)  Not applicable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of

drug substances like Drofenine and its salt.
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Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

e Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and
sealed capillary tubes.

o Sample Preparation: A small amount of the dry, powdered sample (Drofenine hydrochloride)
is packed into a capillary tube to a height of 2-4 mm.

e Procedure:
o The capillary tube is placed in the heating block of the melting point apparatus.
o The sample is heated at a constant rate of 1-2 °C per minute.

o The temperature at which the substance begins to melt (the first appearance of liquid) and
the temperature at which it becomes completely liquid are recorded. This range is reported
as the melting point.

o Calibration: The apparatus should be calibrated using certified reference standards with
known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in water or a buffered solution.

[6]7]

o Materials: The substance to be tested (Drofenine free base or hydrochloride salt), purified
water or a buffer of a specific pH, a constant temperature shaker bath, and an analytical
method for quantification (e.g., HPLC-UV).

e Procedure:

o An excess amount of the solid substance is added to a known volume of the solvent in a
sealed flask.
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o The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a
predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

o After equilibration, the suspension is filtered to remove the undissolved solid.

o The concentration of the dissolved substance in the clear filtrate is determined using a
validated analytical method.

o Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar
units.

Stability Testing (Hydrolytic Stability)
This protocol assesses the stability of a drug substance in agueous solutions at different pH

values.

o Materials: The drug substance, buffers of various pH values (e.g., acidic, neutral, and basic),
a temperature-controlled environment (e.g., oven or water bath), and an analytical method to
quantify the drug and its degradation products.

e Procedure:

o Solutions of the drug substance are prepared in the different pH buffers at a known

concentration.
o The solutions are stored at a specific temperature (e.g., 40 °C) for a defined period.

o Samples are withdrawn at various time points (e.g., 0, 1, 3, and 6 months) and analyzed
for the amount of the remaining drug and the formation of any degradation products.[8]

o Data Analysis: The rate of degradation can be determined, and the shelf-life of the drug in
solution can be estimated. The hydrolysis of the ester linkage in Drofenine would be a

primary focus of such a study.[9]

Signaling Pathways

Drofenine exerts its pharmacological effects through multiple mechanisms of action. The
following diagrams illustrate the key signaling pathways involved.
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Anticholinergic (Antimuscarinic) Action

Drofenine is known to have anticholinergic properties, acting as an antagonist at muscarinic
acetylcholine receptors.[2][5] This action leads to the relaxation of smooth muscles.[3]
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Caption: Anticholinergic action of Drofenine at the muscarinic receptor.

TRPV3 Agonist Pathway

Drofenine has been identified as a selective agonist of the Transient Receptor Potential
Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain perception.[10][11]
[12][13][14]

Downstream Cellular
Initiates Responses
(e.g., modulation of
sensation, keratinocyte function)

Activates

Drofenine TRPV3 Channel Caz* Influx

Click to download full resolution via product page

Caption: Drofenine as an agonist of the TRPV3 ion channel.

Kv2.1 Channel Inhibition Pathway

Recent studies have shown that Drofenine acts as an inhibitor of the Kv2.1 voltage-gated
potassium channel, which plays a role in neuronal excitability and has been implicated in
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various neurological conditions.[15][16]
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Caption: Inhibition of the Kv2.1 potassium channel by Drofenine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. pharmaoffer.com [pharmaoffer.com]

. medkoo.com [medkoo.com]

. medkoo.com [medkoo.com]

. medchemexpress.com [medchemexpress.com]
. selleckchem.com [selleckchem.com]

. researchgate.net [researchgate.net]

°
~ (o)) )] EAN w N |l

. Physicochemical Characterization of Berberine Chloride: A Perspective in the
Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

» 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride,
Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

e 9. Buy Drofenine hydrochloride | 3146-19-8 [smolecule.com]

e 10. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33089105/
https://pubmed.ncbi.nlm.nih.gov/40041886/
https://www.benchchem.com/product/b1670948?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670948?utm_src=pdf-body
https://www.benchchem.com/product/b1670948?utm_src=pdf-custom-synthesis
https://pharmaoffer.com/blog/hydrochloride-vs-base-what-is-the-difference/
https://www.medkoo.com/products/20166
https://www.medkoo.com/products/20163
https://www.medchemexpress.com/Drofenine-hydrochloride.html
https://www.selleckchem.com/products/drofenine-hydrochloride.html
https://www.researchgate.net/publication/285625087_Study_of_pH-dependent_drugs_solubility_in_water
https://pmc.ncbi.nlm.nih.gov/articles/PMC2974104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2974104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963305/
https://www.smolecule.com/products/s11145784
https://pmc.ncbi.nlm.nih.gov/articles/PMC4115637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4115637/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. researchgate.net [researchgate.net]
e 13. mdpi.com [mdpi.com]
e 14. researchgate.net [researchgate.net]

e 15. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral
Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A
B/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Drofenine free base vs hydrochloride salt properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670948#drofenine-free-base-vs-hydrochloride-salt-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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